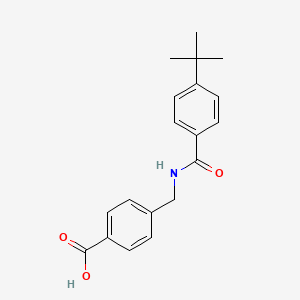

4-((4-tert-Butylbenzamido)methyl)benzoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-[[(4-tert-butylbenzoyl)amino]methyl]benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21NO3/c1-19(2,3)16-10-8-14(9-11-16)17(21)20-12-13-4-6-15(7-5-13)18(22)23/h4-11H,12H2,1-3H3,(H,20,21)(H,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAIHUFPLLGSWNY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C(=O)NCC2=CC=C(C=C2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Contextualization Within Contemporary Organic Synthesis

The synthesis of 4-((4-tert-Butylbenzamido)methyl)benzoic acid is rooted in fundamental and widely utilized reactions in organic chemistry. The central feature of its assembly is the formation of an amide bond, a cornerstone of modern synthetic strategies due to its prevalence in biologically active molecules and advanced materials.

A plausible and efficient method for the synthesis of this compound involves the coupling of two key precursors: 4-(aminomethyl)benzoic acid and 4-tert-butylbenzoyl chloride. This reaction is a classic example of nucleophilic acyl substitution, where the amino group of 4-(aminomethyl)benzoic acid acts as a nucleophile, attacking the electrophilic carbonyl carbon of 4-tert-butylbenzoyl chloride. The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.

| Reaction Step | Reactants | Reagents/Conditions | Product |

| Amide Bond Formation | 4-(aminomethyl)benzoic acid, 4-tert-butylbenzoyl chloride | A suitable base (e.g., triethylamine (B128534) or pyridine) in an inert solvent (e.g., dichloromethane (B109758) or tetrahydrofuran) | This compound |

This synthetic approach is highly versatile and allows for the preparation of a wide array of derivatives by simply modifying the starting materials. The commercial availability of a diverse range of substituted benzoic acids and benzylamines makes this a robust strategy for creating libraries of related compounds for further research.

Role As a Privileged Scaffold or Synthetic Intermediate in Advanced Organic Chemistry

The concept of "privileged scaffolds" is central to modern drug discovery. These are molecular frameworks that are capable of binding to multiple biological targets with high affinity, making them valuable starting points for the development of new therapeutic agents. While 4-((4-tert-Butylbenzamido)methyl)benzoic acid itself is not yet widely recognized as a privileged scaffold, its constituent parts—the benzoic acid and benzamide (B126) motifs—are integral components of many such structures.

The structure of this compound makes it a valuable synthetic intermediate. The carboxylic acid group can be readily converted into a variety of other functional groups, such as esters, amides, or alcohols, providing a handle for further molecular elaboration. Similarly, the amide bond, while generally stable, can be cleaved under specific conditions if desired. The presence of the bulky tert-butyl group can also be advantageous, as it can impart increased solubility in organic solvents and influence the conformational properties of the molecule.

Spectroscopic and Advanced Structural Elucidation

Multi-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy

Comprehensive Proton and Carbon-13 Assignments

No published experimental data containing comprehensive ¹H and ¹³C NMR assignments for 4-((4-tert-Butylbenzamido)methyl)benzoic acid could be located.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination

Specific high-resolution mass spectrometry data, which would confirm the precise molecular formula of C₁₉H₂₁NO₃, is not available in the reviewed literature.

X-ray Crystallography for Solid-State Conformation and Intermolecular Interactions

A search of crystallographic databases yielded no crystal structure for this compound. Therefore, information on its solid-state conformation, bond lengths, bond angles, and intermolecular interactions is currently unknown.

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Identification and Bonding Insights

While general characteristic vibrational frequencies for the functional groups present (carboxylic acid, amide, aromatic rings) can be predicted, specific experimental FTIR and Raman spectra for this compound are not documented.

Chiroptical Spectroscopy (e.g., ECD, VCD) for Chiral Analogs or Intermediates

The target compound is achiral, and no information regarding the chiroptical spectroscopy of any chiral analogs or intermediates was found.

Further experimental investigation and publication are required to fully characterize the spectroscopic and structural properties of this compound.

Computational and Theoretical Chemistry Investigations

Quantum Chemical Calculations

Quantum chemical calculations, often employing Density Functional Theory (DFT), are fundamental to predicting the electronic and structural properties of molecules.

A detailed analysis of the electronic structure would reveal key aspects of the molecule's reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in this context. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is a critical parameter for determining molecular stability and reactivity. nih.gov

A lower HOMO-LUMO gap suggests higher reactivity. researchgate.net The distribution of these frontier orbitals across the molecule would pinpoint the most probable sites for electrophilic and nucleophilic attack. Furthermore, a charge distribution analysis, often visualized through a Molecular Electrostatic Potential (MEP) map, would identify the electron-rich and electron-deficient regions of the molecule. nih.gov

Table 1: Hypothetical Electronic Properties of 4-((4-tert-Butylbenzamido)methyl)benzoic acid

| Parameter | Expected Data | Significance |

|---|---|---|

| HOMO Energy | Value in eV | Electron-donating ability |

| LUMO Energy | Value in eV | Electron-accepting ability |

| HOMO-LUMO Gap | Value in eV | Chemical reactivity and stability |

Note: This table is for illustrative purposes only, as specific data for the target compound is not available.

Theoretical calculations can be employed to study the thermodynamics and kinetics of chemical reactions involving this compound. By calculating the energies of reactants, transition states, and products, researchers can determine reaction enthalpies, activation energies, and reaction rates. This information is invaluable for understanding reaction mechanisms and predicting the feasibility of chemical transformations.

Quantum chemistry methods are highly effective at predicting various spectroscopic properties.

NMR Spectroscopy: Theoretical calculations of ¹H and ¹³C NMR chemical shifts, typically using the Gauge-Independent Atomic Orbital (GIAO) method, can aid in the interpretation of experimental spectra and the structural elucidation of the molecule. nih.gov

IR Spectroscopy: The vibrational frequencies and intensities can be calculated to predict the infrared (IR) spectrum. This theoretical spectrum can be compared with experimental data to identify characteristic functional groups and confirm the molecular structure.

UV-Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is commonly used to predict electronic absorption spectra (UV-Vis). nih.gov These calculations provide information about the electronic transitions within the molecule, which are responsible for its absorption of light.

Table 2: Hypothetical Predicted Spectroscopic Data for this compound

| Spectroscopy | Predicted Parameter | Typical Range/Value |

|---|---|---|

| ¹H NMR | Chemical Shift (ppm) | Aromatic protons: 7-8 ppm, Methylene (B1212753) protons: ~4.5 ppm, tert-Butyl protons: ~1.3 ppm |

| ¹³C NMR | Chemical Shift (ppm) | Carbonyl carbons: ~170 ppm, Aromatic carbons: 120-150 ppm, Aliphatic carbons: 30-40 ppm |

| IR | Vibrational Frequency (cm⁻¹) | C=O stretch: ~1700 cm⁻¹, N-H stretch: ~3300 cm⁻¹, O-H stretch: ~3000 cm⁻¹ |

Note: This table presents expected ranges for a molecule with these functional groups and is for illustrative purposes only.

Conformational Analysis and Potential Energy Surface Mapping

The flexibility of the amide and methylene linkages in this compound allows for multiple conformations.

Molecular dynamics (MD) simulations could be used to explore the conformational landscape of the molecule over time. By simulating the motion of the atoms, MD can reveal the accessible conformations and the transitions between them, providing a dynamic picture of the molecule's flexibility.

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 4-butyl benzoic acid |

| 4-tert-butylbenzoic acid |

| 3,5-di-tert-butyl-4-hydroxybenzoic acid |

| N-(3,5-di-tert-butyl-2-hydroxyphenyl)-4-methylbenzenesulfonamide |

| Benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate |

Molecular Modeling and Ligand-Based Drug Design Principles (In Silico, non-clinical)

Molecular modeling encompasses a suite of computational techniques used to simulate and predict the behavior of molecules. For a compound like this compound, these methods are instrumental in predicting its potential as a therapeutic agent by exploring its interactions with biological targets at a molecular level.

Pharmacophore Modeling and Virtual Screening Applications

Pharmacophore modeling is a cornerstone of ligand-based drug design. It involves identifying the essential three-dimensional arrangement of chemical features that a molecule must possess to interact with a specific biological target. For this compound, a hypothetical pharmacophore model would likely include:

A hydrogen bond acceptor (the carboxylic acid group).

A hydrogen bond donor (the amide nitrogen).

A hydrophobic aromatic region (the tert-butylphenyl group).

An additional aromatic ring (the benzoic acid moiety).

Once a pharmacophore model is established, it can be used as a 3D query to search large chemical databases in a process known as virtual screening. This allows for the rapid identification of other molecules that share the same essential features and are therefore likely to exhibit similar biological activity. While no specific virtual screening campaigns using a pharmacophore derived from this compound have been published, this approach is a standard and powerful tool in modern drug discovery.

Molecular Docking and Binding Affinity Predictions with Receptors

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug design, it is used to predict how a ligand, such as this compound, might interact with the binding site of a protein receptor.

The process involves placing the ligand in various conformations and orientations within the receptor's active site and calculating a "docking score" for each pose, which estimates the binding affinity. A lower docking score generally indicates a more favorable binding interaction.

While there are no specific molecular docking studies published for this compound, research on similar benzoic acid derivatives has shown their potential to interact with a range of biological targets, including enzymes like the SARS-CoV-2 main protease and phenoloxidase. A hypothetical docking study of this compound would likely reveal key interactions, such as hydrogen bonds formed by the carboxylic acid and amide groups, and hydrophobic interactions involving the tert-butylphenyl moiety.

Below is an illustrative data table representing the type of output one might expect from a molecular docking study of this compound with a hypothetical receptor.

| Receptor Target | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues | Predicted Interactions |

| Hypothetical Kinase A | -8.5 | Lys72, Asp184, Phe167 | Hydrogen Bond, Salt Bridge, Pi-Pi Stacking |

| Hypothetical Protease B | -7.9 | Gly143, Cys145, His41 | Hydrogen Bond, Hydrophobic Interaction |

| Hypothetical Nuclear Receptor C | -9.1 | Arg394, Gln278, Met364 | Hydrogen Bond, Hydrophobic Interaction |

Note: The data in this table is hypothetical and for illustrative purposes only, as no specific docking studies for this compound were found.

Quantitative Structure-Activity Relationship (QSAR) Model Development (Mechanistic, non-clinical endpoints)

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. The goal is to predict the activity of new or untested compounds based on their structural features.

For a series of compounds including analogs of this compound, a QSAR model could be developed to predict a specific non-clinical endpoint, such as inhibitory activity against a particular enzyme. This would involve calculating a variety of molecular descriptors for each compound, including:

Topological descriptors: Which describe the connectivity of atoms.

Electronic descriptors: Such as partial charges and dipole moments.

Steric descriptors: Related to the size and shape of the molecule.

Hydrophobic descriptors: Like the partition coefficient (logP).

Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to build an equation that correlates these descriptors with the observed biological activity. Studies on related benzoylaminobenzoic acid derivatives have successfully used QSAR to elucidate the features important for antibacterial activity. A QSAR model for compounds related to this compound would likely highlight the importance of hydrophobicity conferred by the tert-butyl group and the electronic properties of the aromatic rings for its activity.

An example of the type of data used to build a QSAR model is presented in the hypothetical table below.

| Compound Analog | LogP | Molecular Weight | Polar Surface Area | Predicted Activity (IC50, µM) |

| Analog 1 (R=CH3) | 4.2 | 297.35 | 58.2 | 1.5 |

| Analog 2 (R=Cl) | 4.8 | 317.77 | 58.2 | 0.8 |

| Analog 3 (R=H) | 3.9 | 283.32 | 58.2 | 2.3 |

| This compound | 5.3 | 311.37 | 58.2 | 0.5 |

Note: This table contains hypothetical data for illustrative purposes. No specific QSAR models for this compound were identified in the literature search.

No Direct Research Found for "this compound" in Specified Applications

A comprehensive review of available scientific literature and chemical databases reveals a significant lack of specific research on the applications of the chemical compound this compound in the fields of chemical biology and advanced materials as outlined in the requested article structure.

Despite extensive searches for scholarly articles and research data, no direct studies were identified that specifically investigate the use of this compound as a chemical probe for mechanistic biological studies, a building block in combinatorial chemistry, a component in supramolecular assemblies, a monomer in polymer science, or as a ligand in catalyst design.

The search results did yield information on related, but structurally distinct, compounds. For instance, research exists on the parent compound, 4-tert-Butylbenzoic acid , and its various derivatives. These related compounds have found applications in areas such as:

Polymer Science: 4-tert-Butylbenzoic acid is utilized as a modifier and stabilizer in alkyd resins. This suggests that its derivatives, including the subject compound, could potentially be explored as monomers for polyamides or polyesters, leveraging the carboxylic acid and amide functionalities. Specifically, the core structure of 4-(aminomethyl)benzoic acid is a known monomer for the synthesis of polyamides.

Materials Science: Metal salts of 4-tert-butylbenzoic acid are employed as heat stabilizers for PVC and as corrosion inhibitors.

Supramolecular Chemistry: Benzoic acid derivatives are known to form self-assembling structures through hydrogen bonding and other non-covalent interactions. It is conceivable that this compound could also exhibit such properties.

Catalysis: The carboxylate group of benzoic acid derivatives can act as a ligand for metal catalysts. researchgate.net

However, it is crucial to emphasize that these applications are documented for related compounds and not for this compound itself. Extrapolating these findings to the subject compound would be speculative and would not meet the required standard of a scientifically accurate article based on detailed research findings.

Similarly, while the general class of N-acyl amino acids and other benzoic acid derivatives are utilized as building blocks in the synthesis of chemical libraries and as scaffolds in medicinal chemistry, no specific examples of this compound being used in this context were found. chemicalbook.com

The absence of published research prevents the creation of the requested detailed article with data tables and specific findings for each of the outlined sections. To generate such an article would require fabricating information, which would be scientifically unsound.

Therefore, we must conclude that the specific applications of this compound in the requested areas of non-clinical chemical biology and advanced materials are not documented in the current body of scientific literature.

Emerging Research Directions and Future Perspectives

Exploration of Undiscovered Reactivity and Novel Transformations

The unique structural features of 4-((4-tert-Butylbenzamido)methyl)benzoic acid suggest a rich and largely unexplored reactive landscape. Future research will likely focus on leveraging the interplay between the sterically demanding tert-butyl group and the electronically versatile benzamido and benzoic acid functionalities to achieve novel chemical transformations.

Key areas of investigation will include:

Directed C-H Functionalization: The amide linkage could serve as a directing group for the selective functionalization of otherwise inert C-H bonds on both aromatic rings. This could lead to the synthesis of complex derivatives with tailored electronic and steric properties.

Novel Polymerization Monomers: The carboxylic acid functionality presents an opportunity for its use as a monomer in the synthesis of novel polyesters and polyamides. The bulky tert-butyl group could impart unique properties to these polymers, such as enhanced thermal stability and solubility in organic solvents.

Photocatalytic Reactions: The aromatic rings within the molecule could participate in photocatalytic cycles, enabling novel bond formations and functional group interconversions under mild conditions.

A summary of potential novel transformations is presented in the table below:

| Reaction Type | Potential Outcome | Significance |

| Directed C-H Activation | Synthesis of multi-substituted derivatives | Access to novel chemical space and functional materials |

| Polymerization | Creation of high-performance polymers | Development of materials with unique thermal and mechanical properties |

| Photocatalysis | Green and efficient synthesis of complex molecules | Sustainable chemical manufacturing |

Development of Asymmetric Synthetic Routes for Chiral Analogs

The core structure of this compound is achiral. However, the introduction of chirality could unlock a wide range of applications, particularly in pharmacology and materials science. Future research will be directed towards the development of efficient asymmetric synthetic routes to access enantiomerically pure analogs.

Strategies to achieve this will likely involve:

Chiral Catalysis: The use of chiral catalysts, such as transition metal complexes with chiral ligands or organocatalysts, in the amide bond formation step could induce asymmetry. acs.orgmdpi.com For instance, a chiral copper(II) diamine complex could be employed to stereoselectively form the C-N bond. acs.org

Enzymatic Resolutions: Biocatalytic methods, employing enzymes like lipases or proteases, could be used to selectively resolve a racemic mixture of chiral precursors or the final compound itself.

Chiral Pool Synthesis: Starting from readily available chiral building blocks, such as chiral amino acids, would provide a straightforward route to enantiomerically pure analogs.

The development of these asymmetric routes is crucial for investigating the chiroptical properties of the molecule and for its potential use as a chiral ligand or building block in supramolecular chemistry.

Integration with Flow Chemistry and Automated Synthesis Platforms

To accelerate the discovery and optimization of derivatives of this compound, the integration of its synthesis with modern high-throughput technologies is essential. Flow chemistry and automated synthesis platforms offer significant advantages in terms of reaction control, scalability, and library generation.

Future endeavors in this area will focus on:

Continuous Flow Amide Bond Formation: Transitioning the amide bond formation step from batch to continuous flow processing can lead to improved yields, reduced reaction times, and enhanced safety. nih.govrsc.org This can be achieved using packed-bed reactors with immobilized coupling agents or through high-temperature, high-pressure conditions. nih.gov

Automated Library Synthesis: Automated platforms can be programmed to systematically vary the building blocks of the molecule, allowing for the rapid generation of a library of analogs. amidetech.com This is particularly valuable for structure-activity relationship (SAR) studies in drug discovery and for screening for optimal properties in materials science.

In-line Analysis and Optimization: The integration of real-time analytical techniques, such as HPLC and NMR, into a flow synthesis setup allows for rapid reaction monitoring and automated optimization of reaction parameters.

The following table outlines the potential benefits of integrating modern synthesis technologies:

| Technology | Key Advantage | Impact on Research |

| Flow Chemistry | Precise control over reaction parameters, enhanced safety, and scalability | Faster process development and safer production |

| Automated Synthesis | High-throughput synthesis of compound libraries | Accelerated discovery of new materials and bioactive molecules |

| In-line Analytics | Real-time reaction monitoring and optimization | Efficient development of robust and high-yielding synthetic routes |

Advanced Materials Science Applications Beyond Current Scope

The molecular structure of this compound, with its rigid aromatic components and hydrogen-bonding capabilities, makes it a promising candidate for the development of advanced materials. While its precursors have found use in polymers and resins, the target molecule itself holds potential for more sophisticated applications. vinatiorganics.com

Future research could explore its use in:

Supramolecular Gels: The ability of the molecule to form intermolecular hydrogen bonds via its amide and carboxylic acid groups, coupled with π-π stacking of the aromatic rings, could lead to the formation of self-assembled supramolecular gels in specific solvents. beilstein-journals.org These materials could have applications in drug delivery and tissue engineering.

Liquid Crystals: The rigid, rod-like shape of the molecule suggests potential for liquid crystalline behavior. By modifying the structure, for example, by extending the aromatic core, it may be possible to design novel liquid crystalline materials for display technologies.

Metal-Organic Frameworks (MOFs): The benzoic acid moiety can act as a linker to coordinate with metal ions, forming porous metal-organic frameworks. The bulky tert-butyl group could influence the pore size and guest-binding properties of these materials, making them suitable for gas storage and separation.

Mechanistic Elucidation of Broader Biological or Chemical Phenomena

Beyond its direct applications, this compound can serve as a valuable molecular probe to elucidate the mechanisms of various chemical and biological processes. Its well-defined structure allows for systematic modifications to study the impact of steric and electronic factors on molecular interactions.

Potential areas of mechanistic investigation include:

Probing Enzyme Active Sites: By designing derivatives that can act as inhibitors or substrates for specific enzymes, this molecule could be used to map the steric and electronic requirements of enzyme active sites. The tert-butyl group can serve as a bulky probe to explore hydrophobic pockets.

Understanding Self-Assembly Processes: The molecule can serve as a model system to study the fundamental principles of self-assembly. beilstein-journals.orgnih.gov By systematically altering the functional groups, researchers can gain insights into the roles of hydrogen bonding, π-π stacking, and solvophobic effects in directing the formation of ordered supramolecular structures. beilstein-journals.orgnih.gov

Investigating Amide Bond Formation Mechanisms: The synthesis of this molecule itself can be used as a platform to study the mechanisms of amide bond formation. researchgate.netyoutube.com The influence of the bulky tert-butyl group on the reaction kinetics and the role of different coupling reagents can be systematically investigated. researchgate.netyoutube.com N-acyl amino acids, which share structural similarities, are known to have various biological activities and their study could provide insights into potential biological roles. huji.ac.ilwikipedia.orgnih.gov

Q & A

Basic: What experimental strategies are recommended for synthesizing 4-((4-tert-Butylbenzamido)methyl)benzoic acid with high purity?

Methodological Answer:

- Coupling Reactions : Use carbodiimide-based coupling agents (e.g., EDC or DCC) to link 4-tert-butylbenzamide to 4-(aminomethyl)benzoic acid. Monitor reaction progress via TLC or HPLC to optimize reaction time and minimize side products.

- Protecting Groups : Protect the carboxylic acid group during synthesis using tert-butyl esters or methyl esters to prevent undesired side reactions. Deprotection with trifluoroacetic acid (TFA) or saponification may be required .

- Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (solvent: methanol/water) to isolate the product. Validate purity via NMR (¹H/¹³C) and mass spectrometry (HRMS) .

Basic: How can researchers resolve discrepancies in reported melting points for this compound?

Methodological Answer:

- Controlled Calibration : Use differential scanning calorimetry (DSC) with a standardized heating rate (e.g., 10°C/min) to measure melting points. Compare results with literature values from peer-reviewed sources (e.g., NIST Chemistry WebBook) .

- Sample Purity : Verify purity via elemental analysis or HPLC (>98%). Impurities like unreacted starting materials or solvents (e.g., DMF) can depress melting points .

- Crystallization Conditions : Recrystallize the compound under controlled conditions (e.g., slow cooling in ethanol) to ensure consistent crystal lattice formation .

Advanced: How can computational modeling guide the optimization of this compound’s biological activity?

Methodological Answer:

- Molecular Docking : Use software like AutoDock Vina to predict binding affinities to target proteins (e.g., enzymes or receptors). Focus on the tert-butyl group’s hydrophobic interactions and the benzoic acid’s hydrogen-bonding potential .

- QSAR Studies : Develop quantitative structure-activity relationship models using descriptors like logP, polar surface area, and steric parameters to correlate structural features with observed activity (e.g., enzyme inhibition) .

- DFT Calculations : Analyze electron density maps to identify reactive sites (e.g., the amide bond) for derivatization. Compare theoretical IR spectra with experimental data to validate conformers .

Advanced: What strategies mitigate low solubility in aqueous buffers during in vitro assays?

Methodological Answer:

- Co-Solvent Systems : Use DMSO (≤1% v/v) or cyclodextrin inclusion complexes to enhance solubility without disrupting biological assays .

- pH Adjustment : Ionize the carboxylic acid group by preparing sodium or potassium salts in pH 7.4 buffers. Confirm stability via UV-Vis spectroscopy over 24 hours .

- Nanoformulation : Encapsulate the compound in liposomes or polymeric nanoparticles (e.g., PLGA) to improve bioavailability. Characterize particle size via dynamic light scattering (DLS) .

Basic: What analytical techniques are critical for confirming the compound’s structural integrity?

Methodological Answer:

- NMR Spectroscopy : Assign ¹H signals for the tert-butyl group (δ ~1.3 ppm, singlet) and amide proton (δ ~8.5 ppm). Use HSQC to correlate ¹³C signals with aromatic protons .

- X-ray Crystallography : Grow single crystals via vapor diffusion (e.g., ethyl acetate/pentane). Resolve hydrogen-bonding networks between the amide and carboxylic acid groups to confirm stereochemistry .

- FT-IR Analysis : Identify key functional groups: amide C=O stretch (~1650 cm⁻¹) and carboxylic acid O-H stretch (~2500-3300 cm⁻¹) .

Advanced: How can researchers address conflicting bioactivity data in different cell lines?

Methodological Answer:

- Dose-Response Profiling : Perform EC₅₀/IC₅₀ assays across multiple cell lines (e.g., HEK293, HeLa) to assess cell-type specificity. Use nonlinear regression models (e.g., GraphPad Prism) for curve fitting .

- Metabolic Stability Tests : Incubate the compound with liver microsomes to evaluate cytochrome P450-mediated degradation. Correlate half-life with observed activity discrepancies .

- Transcriptomic Analysis : Conduct RNA-seq on treated vs. untreated cells to identify differentially expressed genes. Pathway enrichment (e.g., KEGG) may reveal off-target effects .

Advanced: What experimental designs are optimal for studying the compound’s pharmacokinetics?

Methodological Answer:

- In Vivo Absorption : Administer the compound orally or intravenously to rodent models. Collect plasma samples at timed intervals and quantify via LC-MS/MS. Calculate AUC and clearance rates .

- Tissue Distribution : Use radiolabeled analogs (e.g., ¹⁴C) to track accumulation in organs. Autoradiography or PET imaging can provide spatial resolution .

- Metabolite Identification : Perform UPLC-QTOF-MS on urine/bile samples. Compare fragmentation patterns with synthetic standards to identify phase I/II metabolites .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.